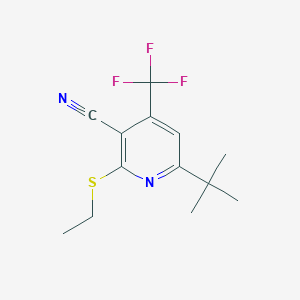
6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group, a tert-butyl group, and an ethylthio group attached to a nicotinonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of radical initiators, such as azobisisobutyronitrile (AIBN), and specific solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production efficiently. The choice of catalysts and solvents is crucial to minimize by-products and enhance the overall efficiency of the process .
化学反応の分析
Types of Reactions
6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, oxidizing agents, reducing agents, and strong bases. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the ethylthio group yields sulfoxides or sulfones, while reduction of the nitrile group results in the formation of primary amines .
科学的研究の応用
6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:
作用機序
The mechanism of action of 6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects . The nitrile group can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
類似化合物との比較
Similar Compounds
6-(Tert-butyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile: Similar structure but with a methylthio group instead of an ethylthio group.
6-(Tert-butyl)-2-(ethylthio)-4-(difluoromethyl)nicotinonitrile: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its trifluoromethyl, tert-butyl, and ethylthio groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethylthio group provides a site for metabolic transformations. The tert-butyl group contributes to the compound’s steric hindrance, affecting its reactivity and interaction with biological targets .
生物活性
6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a trifluoromethyl group, a tert-butyl group, and an ethylthio group, which contribute to its distinct chemical properties and biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14F3N2S
- CAS Number : 905785-05-9
The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing for better membrane permeability and potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases metabolic stability, while the ethylthio group can undergo metabolic transformations, leading to active metabolites that exert biological effects. The mechanism of action involves modulation of enzyme activities and signaling pathways related to various cellular processes.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug development.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways suggests potential applications in treating inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Antioxidant Activity | Reduces oxidative stress in cell models | |
| Anti-inflammatory | Modulates inflammatory cytokine production |
Case Study: Enzyme Interaction
A study exploring the enzyme inhibition capabilities of this compound demonstrated significant inhibition of certain cytochrome P450 enzymes. This inhibition could potentially alter drug metabolism and pharmacokinetics, highlighting the need for further investigation into its clinical implications.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the nicotinonitrile core through cyclization reactions.
- Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.
- Addition of the tert-butyl group via alkylation reactions.
In industrial applications, this compound is being explored as a building block for more complex organic molecules in medicinal chemistry and materials science due to its stability and reactivity.
特性
IUPAC Name |
6-tert-butyl-2-ethylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2S/c1-5-19-11-8(7-17)9(13(14,15)16)6-10(18-11)12(2,3)4/h6H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUCBIRSMXUJCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C(C)(C)C)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













